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Compound of Interest

Compound Name: Diethyl disulfide

Cat. No.: B047229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Proton (¹H) and Carbon-13

(¹³C) Nuclear Magnetic Resonance (NMR) spectra of diethyl disulfide. This document details

experimental protocols and presents spectral data in a clear, tabular format to facilitate easy

reference and comparison.

Introduction to Diethyl Disulfide NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for

the structural elucidation of organic molecules. For a compound like diethyl disulfide
(CH₃CH₂SSCH₂CH₃), ¹H and ¹³C NMR spectra provide definitive information about its

molecular structure, including the chemical environment of the protons and carbon atoms. This

guide will delve into the characteristic chemical shifts, multiplicities, and coupling constants

observed for diethyl disulfide.

Experimental Protocols
The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis.

Below is a detailed methodology for obtaining the ¹H and ¹³C NMR spectra of diethyl disulfide.

Sample Preparation:
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Solvent Selection: Deuterated chloroform (CDCl₃) is a commonly used solvent for the NMR

analysis of diethyl disulfide due to its excellent solubilizing properties and the presence of a

distinct residual solvent peak for referencing.

Concentration: For ¹H NMR, a concentration of 10-20 mg of diethyl disulfide in 0.6-0.7 mL

of CDCl₃ is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of

approximately 50 mg in the same volume of solvent is recommended to achieve a good

signal-to-noise ratio.

Procedure: a. Accurately weigh the desired amount of diethyl disulfide and dissolve it in the

appropriate volume of deuterated solvent within a clean, dry vial. b. Gently agitate the

mixture to ensure complete dissolution. c. Transfer the solution into a 5 mm NMR tube using

a Pasteur pipette. A small plug of glass wool can be used to filter any particulate matter.

NMR Data Acquisition:

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a

standard NMR spectrometer (e.g., 300-500 MHz).

¹H NMR Spectroscopy:

Pulse Program: A standard single-pulse sequence is typically employed.

Temperature: Spectra are usually recorded at an ambient probe temperature (e.g., 298 K).

Number of Scans: 8 to 16 scans are generally adequate to obtain a spectrum with a good

signal-to-noise ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

Spectral Width: A spectral width of approximately -1 to 9 ppm is suitable.

Referencing: The residual proton signal of CDCl₃ at 7.26 ppm can be used as a reference.

¹³C NMR Spectroscopy:

Pulse Program: A standard proton-decoupled single-pulse sequence is used to simplify the

spectrum to single lines for each unique carbon atom.
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Temperature: The experiment is typically run at ambient probe temperature.

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly higher

number of scans (e.g., 128 or more) is required.

Relaxation Delay: A longer relaxation delay of 2-5 seconds is advisable to ensure full

relaxation of the carbon nuclei.

Spectral Width: A spectral width of -10 to 180 ppm is appropriate.

Referencing: The carbon signal of CDCl₃ at 77.0 ppm is used for chemical shift referencing.

Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for diethyl
disulfide.

Table 1: ¹H NMR Spectral Data for Diethyl Disulfide

Chemical Shift
(δ) [ppm]

Multiplicity
Coupling
Constant (J)
[Hz]

Integration Assignment

~2.67 Quartet ~7.5 4H -S-CH₂-CH₃

~1.32 Triplet ~7.5 6H -S-CH₂-CH₃

Note: The exact chemical shifts can vary slightly depending on the solvent and the

spectrometer frequency.

Table 2: ¹³C NMR Spectral Data for Diethyl Disulfide

Chemical Shift (δ) [ppm] Assignment

32.90 -S-CH₂-CH₃

14.49 -S-CH₂-CH₃
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Data sourced from a spectrum acquired at 25.16 MHz in CDCl₃.[1]

Visualization of Diethyl Disulfide and NMR
Assignments
The following diagram illustrates the molecular structure of diethyl disulfide with the

corresponding ¹H and ¹³C NMR assignments.

Diethyl Disulfide structure with NMR assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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